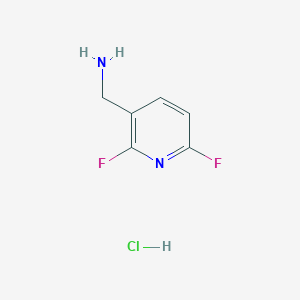

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride

Description

Properties

IUPAC Name |

(2,6-difluoropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTQCXOKCRTQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CN)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride typically involves the following steps:

Starting Material: The process begins with 2,6-difluoropyridine.

Nucleophilic Substitution: The 2,6-difluoropyridine undergoes nucleophilic substitution with a suitable amine source, such as methanamine, under controlled conditions.

Hydrochloride Formation: The resulting (2,6-Difluoro-3-pyridyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of (2,6-Difluoro-3-pyridyl)methanamine.

Reduction: Various amine derivatives.

Substitution: Compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Pyridine-Based Derivatives

(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride (CAS 1820703-71-6):

This compound substitutes chlorine and methoxy groups at the 5- and 6-positions of the pyridine ring. The electron-withdrawing chlorine and electron-donating methoxy groups create a distinct electronic environment compared to the difluoro-substituted target compound. Such differences may alter reactivity in nucleophilic substitution or coupling reactions .- This structural change could enhance solubility but reduce lipophilicity, impacting membrane permeability in biological systems .

Benzene Ring Derivatives

- (3-Chlorophenyl)methanamine hydrochloride (CAS 147-24-0): A non-heterocyclic analog with a chlorine substituent on a benzene ring. The absence of nitrogen in the aromatic ring reduces basicity compared to pyridine derivatives. The chlorine atom’s larger size and lower electronegativity relative to fluorine may result in weaker electrostatic interactions in target binding .

(2-Bromophenyl)methanamine hydrochloride :

Bromine’s polarizability and larger atomic radius compared to fluorine could enhance halogen bonding in crystal structures or protein interactions. However, bromine’s higher molecular weight may reduce metabolic stability .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| (2,6-Difluoro-3-pyridyl)methanamine HCl | C₆H₇ClF₂N₂ | ~197.6 (estimated) | 2,6-diF, pyridine | High polarity, improved metabolic stability |

| (3-Chlorophenyl)methanamine HCl | C₇H₉ClN·HCl | 291.82 | 3-Cl, benzene | Moderate solubility, halogen bonding |

| (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine HCl | C₈H₁₄ClF₂N | 197.65 | Spirocyclic, diF | Rigid structure, potential for CNS activity |

| (3-Chloropyrazin-2-yl)methanamine HCl | C₅H₆ClN₃·HCl | ~178.0 (estimated) | 3-Cl, pyrazine | High solubility, dual nitrogen sites |

Key Observations :

Biological Activity

(2,6-Difluoro-3-pyridyl)methanamine;hydrochloride is a fluorinated pyridine derivative with notable biological activity. Its unique structure enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Name: (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride

- CAS Number: 2253640-59-2

- Molecular Formula: C7H8ClF2N

The presence of fluorine atoms in the pyridine ring increases lipophilicity and alters the compound's reactivity, which can enhance its biological efficacy.

The biological activity of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atoms facilitate strong hydrogen bonding and improve binding affinity to active sites on proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Data

The following table summarizes the biological activities observed for (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride in various studies:

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Serotonin 5-HT3 receptor | 25.4 | |

| Receptor Modulation | Dopamine D2 receptor | 15.7 | |

| Antiparasitic Activity | PfATP4 (malaria target) | 0.395 |

Case Studies

-

Antiparasitic Activity:

A study evaluated the efficacy of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride against Plasmodium falciparum, demonstrating significant inhibition of PfATP4-associated Na+-ATPase activity. The compound exhibited an EC50 value of 0.395 µM, indicating potent antiparasitic properties and potential for developing new malaria therapies . -

Neurotransmitter Receptor Interaction:

Research focused on the interaction of this compound with serotonin and dopamine receptors revealed that it serves as a modulator with varying affinities. For example, it displayed an IC50 value of 25.4 µM for the serotonin 5-HT3 receptor and 15.7 µM for the dopamine D2 receptor, suggesting its potential use in treating neurological disorders .

Synthesis Pathways

The synthesis of (2,6-Difluoro-3-pyridyl)methanamine;hydrochloride typically involves:

- Starting Materials: Utilization of 2,6-difluoropyridine as a key precursor.

- Reagents: Methylamine is commonly used in the reaction to introduce the amine functionality.

- Conditions: Reactions are often conducted under controlled temperatures in solvents like DMF or THF to ensure regioselectivity and yield optimization.

Q & A

Q. What are the recommended analytical techniques for determining the purity of (2,6-Difluoro-3-pyridyl)methanamine hydrochloride in research settings?

- Methodological Answer: Purity analysis typically employs high-performance liquid chromatography (HPLC) coupled with UV detection, as outlined in pharmacopeial standards for amine hydrochlorides . Confirmatory tests include chloride ion verification via silver nitrate precipitation (general identification test for chlorides) . For quantitative impurity profiling, mass spectrometry (MS) or nuclear magnetic resonance (NMR) can resolve structural ambiguities, especially when differentiating between positional isomers or residual solvents .

Q. How should researchers handle and store (2,6-Difluoro-3-pyridyl)methanamine hydrochloride to ensure stability?

- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis of the amine hydrochloride moiety. Stability studies recommend periodic checks for discoloration or clumping, which may indicate decomposition. Loss on drying (LOD) tests at 105°C, as per pharmacopeial guidelines, ensure moisture content remains below 5 mg/g . For long-term storage, lyophilization followed by desiccation is advised .

Q. What synthetic routes are commonly employed to prepare (2,6-Difluoro-3-pyridyl)methanamine hydrochloride?

- Methodological Answer: A two-step approach is typical:

Nucleophilic substitution : React 2,6-difluoro-3-bromopyridine with sodium azide to form the azide intermediate, followed by Staudinger reduction to yield the primary amine.

Salt formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Alternative routes include reductive amination of 2,6-difluoro-3-pyridinecarbaldehyde using ammonium acetate and sodium cyanoborohydride, followed by HCl neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing (2,6-Difluoro-3-pyridyl)methanamine hydrochloride?

- Methodological Answer: Contradictions often arise from fluorine-proton coupling in NMR or isotopic patterns in MS. For NMR:

- Use heteronuclear single quantum coherence (HSQC) to assign fluorine-proton correlations and distinguish between para/meta substituents.

- Compare experimental shifts with computational predictions (DFT calculations) .

For MS: High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 201.1312 for [M+H]) differentiates isotopic clusters from potential contaminants .

Q. What strategies are effective in optimizing the yield of (2,6-Difluoro-3-pyridyl)methanamine hydrochloride during multi-step synthesis?

- Methodological Answer:

- Step 1 (Azide formation) : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Step 2 (Reduction) : Replace traditional Staudinger conditions with catalytic hydrogenation (Pd/C, H) to minimize byproduct formation.

- Salt crystallization : Optimize HCl concentration and solvent polarity (e.g., ethanol/ether mixtures) to improve crystal nucleation and purity .

Monitor reaction progress via inline FTIR to detect residual starting materials.

Q. How does the presence of diastereomers or byproducts affect the pharmacological assessment of (2,6-Difluoro-3-pyridyl)methanamine hydrochloride, and how can these be addressed?

- Methodological Answer: Diastereomers (if chiral centers exist) or alkylation byproducts (e.g., N-methyl derivatives) can alter target binding affinity.

- Resolution : Use chiral stationary phases in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation .

- Pharmacological validation : Conduct competitive binding assays with isolated impurities to quantify their IC values relative to the parent compound. For example, analogs with modified fluorine positions may exhibit reduced LOXL2 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.